molecular formula C12H11NO5 B048821 (1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester CAS No. 5251-81-0

(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester

Cat. No.: B048821
CAS No.: 5251-81-0
M. Wt: 249.22 g/mol
InChI Key: MAUKRAODYPUHJG-UHFFFAOYSA-N
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Description

(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. Phthalimides are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

Target of Action

Ethyl 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetate is primarily used as an intermediate in the synthesis of Cefixime Ethyl Ester Sodium Salt . Cefixime is a third-generation cephalosporin antibiotic , which targets bacterial cell wall synthesis .

Mode of Action

As an intermediate in the synthesis of Cefixime, Ethyl 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetate contributes to the overall action of the antibiotic. Cefixime works by binding to penicillin-binding proteins within the bacterial cell wall, inhibiting the synthesis of peptidoglycan, an essential component of the cell wall. This leads to cell lysis and death .

Biochemical Pathways

The compound is involved in the biochemical pathway of Cefixime synthesis . Cefixime, in turn, affects the bacterial cell wall synthesis pathway, leading to bacterial cell death .

Pharmacokinetics

Cefixime is absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the action of Ethyl 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetate is the synthesis of Cefixime Ethyl Ester Sodium Salt . This compound is an ester impurity of Cefixime , a potent antibiotic that causes bacterial cell death by inhibiting cell wall synthesis .

Action Environment

The action of Ethyl 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetate is influenced by the conditions in which the chemical reactions for the synthesis of Cefixime take place . Factors such as temperature, pH, and the presence of other reactants can affect the efficiency of the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the desired ester. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

    Reduction: The carbonyl groups in the phthalimide moiety can be reduced to form the corresponding alcohols.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are often conducted in polar aprotic solvents like DMF or DMSO.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Hydrolysis: Yields (1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

    Reduction: Forms alcohol derivatives of the phthalimide moiety.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: The parent compound, which lacks the acetic acid ethyl ester group.

    N-Substituted Phthalimides: Compounds where the nitrogen atom in the phthalimide ring is substituted with various functional groups.

    Phthalic Anhydride Derivatives: Compounds derived from phthalic anhydride with different substituents.

Uniqueness

(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester is unique due to the presence of both the phthalimide moiety and the acetic acid ethyl ester group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-(1,3-dioxoisoindol-2-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-2-17-10(14)7-18-13-11(15)8-5-3-4-6-9(8)12(13)16/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUKRAODYPUHJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CON1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70200515
Record name Ethyl N-phthalimidoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5251-81-0
Record name Ethyl N-phthalimidoxyacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005251810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl N-phthalimidoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl bromoacetate (2.05 g, 12.3 mmol) in dimethylformamide (15 ml), N-hydroxyphthalimide (3.04 g, 18.4 mmol) and Hunig base (N,N-diisopropylethylamine, 4.24 mL) were added at room temperature, and the mixture was stirred at 80° C. overnight. The reaction solution was poured into saturated aqueous solution of ammonium chloride, and the resulting mixture was extracted with ethyl acetate (3×40 ml). The combined organic layer was washed with saturated brine (2×30 ml), dried over Na2SO4, and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (100 g, n-hexane/ethyl acetate=2:1) to give (1,3-dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester (1.83 g, 60%) as a pale yellow solid.
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
4.24 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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